2-(Difluoromethyl)-3-iodo-5-methylpyridine
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Overview
Description
2-(Difluoromethyl)-3-iodo-5-methylpyridine is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. The presence of both difluoromethyl and iodine substituents on the pyridine ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
The synthesis of 2-(Difluoromethyl)-3-iodo-5-methylpyridine typically involves the introduction of the difluoromethyl group and the iodine atom onto a pyridine ring. One common method is the difluoromethylation of a pre-iodinated pyridine derivative. This can be achieved using difluoromethylating agents such as TMSCF2H (trimethylsilyl difluoromethyl) under metal-free conditions . Another approach involves the iodination of a difluoromethyl-substituted pyridine using iodine or iodine monochloride in the presence of a suitable oxidizing agent .
Industrial production methods often employ catalytic processes to enhance yield and selectivity. For instance, metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be utilized to introduce the iodine atom onto the pyridine ring .
Chemical Reactions Analysis
2-(Difluoromethyl)-3-iodo-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The difluoromethyl group can undergo oxidation to form difluoromethyl ketones or carboxylic acids.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Major products formed from these reactions include difluoromethyl-substituted aromatic compounds and various heterocyclic derivatives .
Scientific Research Applications
2-(Difluoromethyl)-3-iodo-5-methylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3-iodo-5-methylpyridine is primarily attributed to its ability to interact with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes and receptors . The iodine atom can participate in halogen bonding, further stabilizing the interaction with biological targets .
Comparison with Similar Compounds
2-(Difluoromethyl)-3-iodo-5-methylpyridine can be compared with other difluoromethyl-substituted pyridines and iodinated heterocycles. Similar compounds include:
2-(Difluoromethyl)-5-iodopyridine: Lacks the methyl group, resulting in different reactivity and biological activity.
3-Iodo-5-methylpyridine: Lacks the difluoromethyl group, leading to reduced lipophilicity and metabolic stability.
2-(Trifluoromethyl)-3-iodo-5-methylpyridine: Contains a trifluoromethyl group instead of a difluoromethyl group, which can alter its chemical and biological properties.
The unique combination of the difluoromethyl and iodine substituents in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C7H6F2IN |
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Molecular Weight |
269.03 g/mol |
IUPAC Name |
2-(difluoromethyl)-3-iodo-5-methylpyridine |
InChI |
InChI=1S/C7H6F2IN/c1-4-2-5(10)6(7(8)9)11-3-4/h2-3,7H,1H3 |
InChI Key |
QDJPBRBOHZMPHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(F)F)I |
Origin of Product |
United States |
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